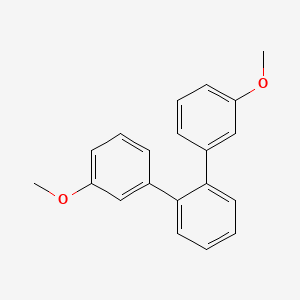
1,2-bis(3-methoxyphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’‘-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family It is characterized by the presence of three benzene rings connected linearly, with methoxy groups attached to the 3 and 3’’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene derivatives.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is commonly employed to form the terphenyl backbone. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
Methoxylation: The final step involves the introduction of methoxy groups at the 3 and 3’’ positions. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,3’‘-diformyl-1,1’:2’,1’‘-terphenyl or 3,3’‘-dicarboxy-1,1’:2’,1’'-terphenyl.
Reduction: Formation of 3,3’‘-dihydroxy-1,1’:2’,1’'-terphenyl.
Substitution: Formation of various substituted terphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’‘-Dihydroxy-1,1’2’,1’'-terphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.
3,3’‘-Diformyl-1,1’2’,1’'-terphenyl: Contains formyl groups instead of methoxy groups.
3,3’‘-Dicarboxy-1,1’2’,1’'-terphenyl: Contains carboxylic acid groups instead of methoxy groups.
Uniqueness
3,3’‘-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
929103-41-3 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1,2-bis(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-17-9-5-7-15(13-17)19-11-3-4-12-20(19)16-8-6-10-18(14-16)22-2/h3-14H,1-2H3 |
Clé InChI |
QQKFIMVSWAVXAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)
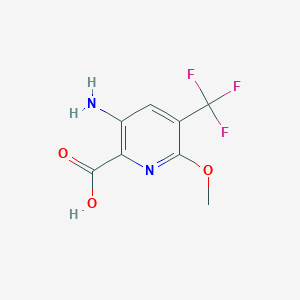
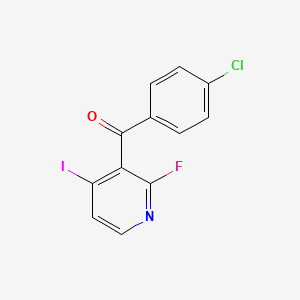
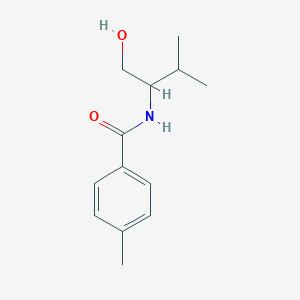
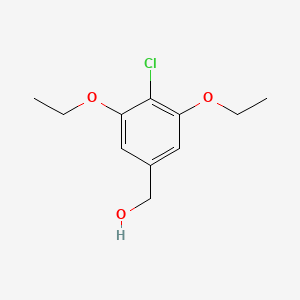
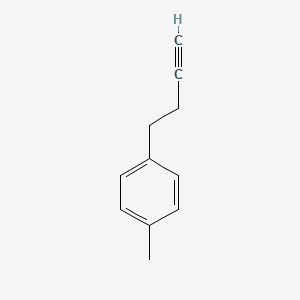
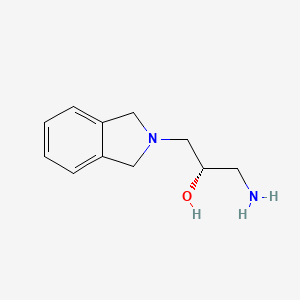
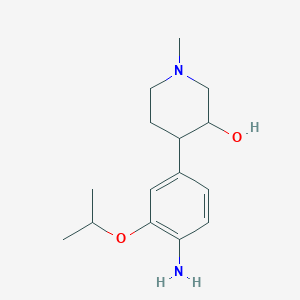
![1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol](/img/structure/B8550873.png)
![tert-butyl N-[1-(furan-2-ylmethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B8550888.png)

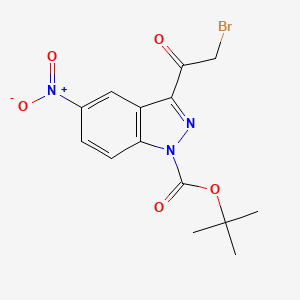
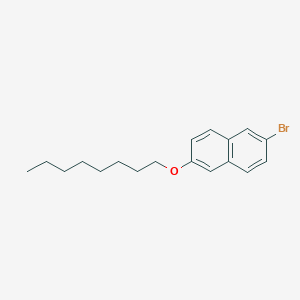
![2,4-Dichloro-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B8550917.png)
